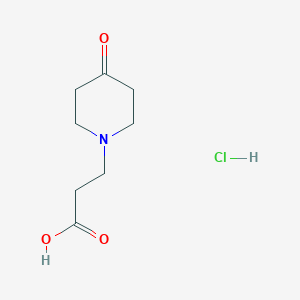
3-(4-Oxo-1-piperidyl)propanoic Acid Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Oxo-1-piperidyl)propanoic Acid Hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Oxo-1-piperidyl)propanoic Acid Hydrochloride typically involves the reaction of 4-oxo-1-piperidine with propanoic acid under acidic conditions. The process may include steps such as hydrogenation, cyclization, and amination .
Industrial Production Methods: Industrial production methods for this compound often involve multicomponent reactions and the use of esters of 3-oxocarboxylic acid instead of aldehyde, resulting in a product containing multiple stereocenters. The resulting piperidinol undergoes dehydration in an acidic environment to form the desired compound .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Oxo-1-piperidyl)propanoic Acid Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted piperidines, piperidinones, and hydroxyl derivatives .
Scientific Research Applications
3-(4-Oxo-1-piperidyl)propanoic Acid Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing drugs with piperidine moieties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-(4-Oxo-1-piperidyl)propanoic Acid Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom.
Piperidinone: A piperidine derivative with a ketone group.
Piperidinol: A piperidine derivative with a hydroxyl group
Comparison: 3-(4-Oxo-1-piperidyl)propanoic Acid Hydrochloride is unique due to its specific structure, which includes both an oxo group and a propanoic acid moiety. This combination imparts distinct chemical and biological properties compared to other piperidine derivatives .
Properties
Molecular Formula |
C8H14ClNO3 |
|---|---|
Molecular Weight |
207.65 g/mol |
IUPAC Name |
3-(4-oxopiperidin-1-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO3.ClH/c10-7-1-4-9(5-2-7)6-3-8(11)12;/h1-6H2,(H,11,12);1H |
InChI Key |
UXEBSJDWWXAPJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)CCC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-4-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13698632.png)

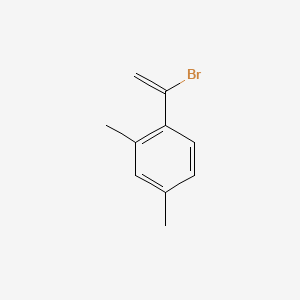


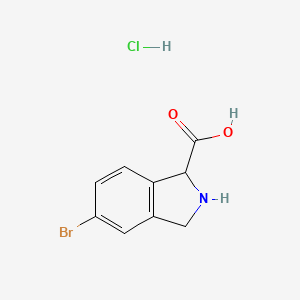
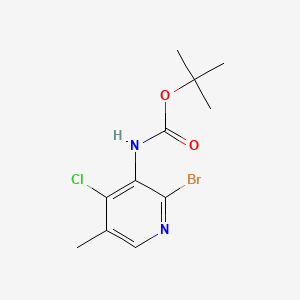
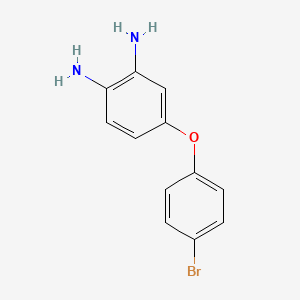
![[(4-Vinyl-1,2-phenylene)bis(oxy)]bis(tert-butyldimethylsilane)](/img/structure/B13698683.png)


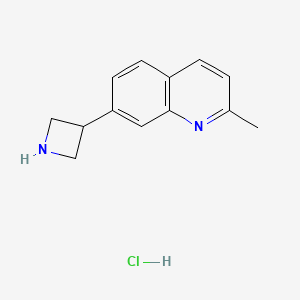
![Diethyl [2-Chloro-4-(trifluoromethoxy)phenyl]phosphonate](/img/structure/B13698698.png)
